molecular formula C17H19NO2 B5876485 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol

2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol

Cat. No. B5876485
M. Wt: 269.34 g/mol
InChI Key: PDTWQCNZTZEEIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol, also known as FGIN-1-27, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic benefits. FGIN-1-27 is a synthetic compound that belongs to the class of isoquinoline derivatives and has been found to exhibit various biological activities.

Mechanism of Action

The exact mechanism of action of 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol is not fully understood, but it has been found to act on various molecular targets, including dopamine receptors and N-methyl-D-aspartate (NMDA) receptors. 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol has been shown to increase the release of dopamine in the brain and to inhibit the activity of NMDA receptors, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol has been found to exhibit various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of oxidative stress, and the regulation of gene expression. 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol has also been shown to improve cognitive function and to protect against neuronal damage.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol is its ability to cross the blood-brain barrier, which makes it a promising candidate for the treatment of neurological disorders. However, 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol has also been found to exhibit some limitations, including its low solubility and stability, which can make it difficult to work with in laboratory experiments.

Future Directions

There are several future directions for the research on 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol. One area of interest is the development of more stable and soluble derivatives of 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol that can be used in laboratory experiments. Another area of research is the investigation of the potential therapeutic benefits of 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, the molecular targets and mechanisms of action of 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol are still not fully understood, and further research is needed to elucidate these aspects.

Synthesis Methods

2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol can be synthesized using a multi-step process that involves the reaction of 2-methoxyphenol with formaldehyde and ammonium acetate to form 3,4-dihydro-2(1H)-isoquinolinone. This intermediate compound is then reacted with paraformaldehyde and sodium borohydride to obtain 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol.

Scientific Research Applications

2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol has been extensively studied for its potential therapeutic benefits in various areas of research. It has been found to exhibit neuroprotective, anti-inflammatory, and antidepressant-like effects. 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.

properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-20-16-8-4-7-15(17(16)19)12-18-10-9-13-5-2-3-6-14(13)11-18/h2-8,19H,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTWQCNZTZEEIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CN2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-6-methoxyphenol

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